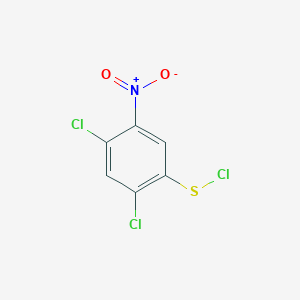
1,5-Dichloro-2-(chlorosulfanyl)-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dichloro-2-(chlorosulfanyl)-4-nitrobenzene is an organic compound with a complex structure that includes chlorine, sulfur, and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-(chlorosulfanyl)-4-nitrobenzene typically involves the chlorination of 2-(chlorosulfanyl)-4-nitrobenzene. The reaction conditions often require the presence of a chlorinating agent such as thionyl chloride or sulfuryl chloride, and the process is usually carried out under controlled temperatures to ensure the selective chlorination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more cost-effective and scalable .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dichloro-2-(chlorosulfanyl)-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The sulfur group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or ammonia in solvents like ethanol or water.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Major Products Formed
Substitution: Products include 1,5-dichloro-2-(alkoxysulfanyl)-4-nitrobenzene.
Reduction: The major product is 1,5-dichloro-2-(chlorosulfanyl)-4-aminobenzene.
Oxidation: The major product is 1,5-dichloro-2-(sulfonyl)-4-nitrobenzene.
Aplicaciones Científicas De Investigación
1,5-Dichloro-2-(chlorosulfanyl)-4-nitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,5-Dichloro-2-(chlorosulfanyl)-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The chlorosulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can affect cellular pathways and processes, making the compound useful in biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dichloro-2,4-dinitrobenzene: Similar structure but with two nitro groups instead of one nitro and one chlorosulfanyl group.
1,5-Dichloro-2,4-pentanedione: Contains chlorine and carbonyl groups but lacks the nitro and chlorosulfanyl groups.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Propiedades
Número CAS |
90276-98-5 |
|---|---|
Fórmula molecular |
C6H2Cl3NO2S |
Peso molecular |
258.5 g/mol |
Nombre IUPAC |
(2,4-dichloro-5-nitrophenyl) thiohypochlorite |
InChI |
InChI=1S/C6H2Cl3NO2S/c7-3-1-4(8)6(13-9)2-5(3)10(11)12/h1-2H |
Clave InChI |
URAXTFMORHQJJC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1SCl)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



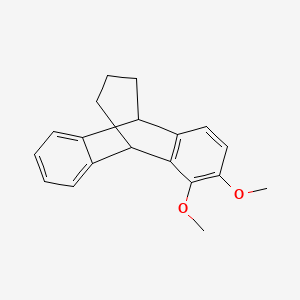
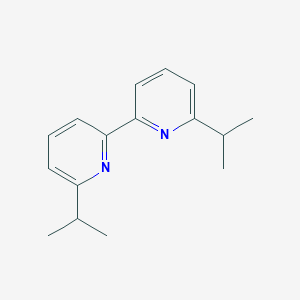
![[3-(2-Oxopropyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14350607.png)
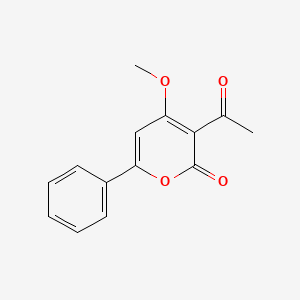
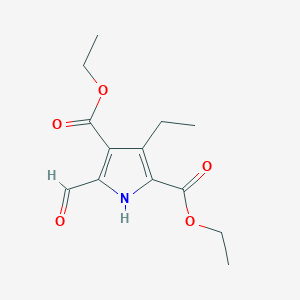
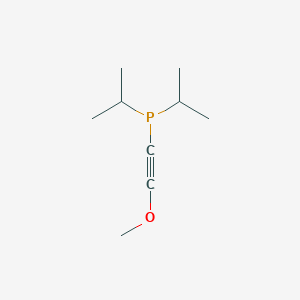
![4-[(E)-(3,4-Dinitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14350627.png)
![2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid](/img/structure/B14350628.png)
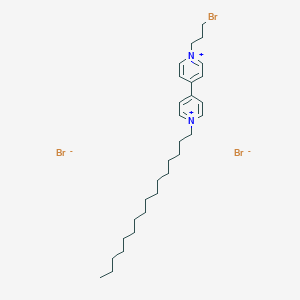
![Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate](/img/structure/B14350644.png)
![2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride](/img/structure/B14350646.png)
![4,8-Dimethyldibenzo[b,d]furan-1-ol](/img/structure/B14350647.png)
![4-[(2-Methoxyethoxy)methoxy]but-1-ene](/img/structure/B14350652.png)
